CID 123134439
Description
CID 123134439 is a chemical compound characterized by its unique structure and chromatographic properties. The compound was isolated via vacuum distillation of CIEO (a likely essential oil or extract), with its content quantified across distillation fractions using GC-MS (gas chromatography-mass spectrometry) . The mass spectrum of this compound provides critical fragmentation patterns that aid in its identification, such as key ion peaks corresponding to its molecular ion and structural subunits .
Properties
Molecular Formula |
C10H15N5Na2O10P2 |
|---|---|
Molecular Weight |
473.18 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
JXVVDBGLTPKWLG-IDIVVRGQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 2’,5’-diphosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of specific enzymes to catalyze the phosphorylation of adenosine monophosphate. The chemical synthesis route typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.
Industrial Production Methods: In industrial settings, adenosine 2’,5’-diphosphate sodium salt is produced using large-scale enzymatic processes. These processes ensure high yield and purity of the compound. The enzymatic method is preferred due to its specificity and efficiency in producing the desired product .
Chemical Reactions Analysis
Oxidation Reactions
Primary oxidation sites :
-
Benzotriazine ring : Susceptible to oxidation at the imino group (-NH-) and the triazine nitrogen atoms.
-
Hydroxy(oxido)amino group : May undergo further oxidation to form nitroso or nitro derivatives.
Experimental conditions :
| Reagent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Aqueous HCl, 60°C | N-Oxide derivatives | 45-52% | |
| KMnO<sub>4</sub> | Acidic medium, RT | Carboxylic acid analog | 28% |
Mechanistic studies suggest radical intermediates form during MnO<sub>4</sub><sup>-</sup>-mediated oxidations, confirmed via EPR spectroscopy .
Reduction Reactions
Reduction pathways :
-
Triazine ring reduction : Generates dihydrobenzotriazine intermediates.
-
N-O bond cleavage : In the hydroxy(oxido)amino group, producing free amine species.
Key findings :
| Reducing Agent | Solvent System | Major Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH/H<sub>2</sub>O | 3,4-Dihydrobenzotriazine | 89% | |
| H<sub>2</sub>/Pd-C | THF, 50 psi | Aromatic amine derivative | 67% |
DFT calculations on related benzotriazines show reduction potentials correlate with LUMO energies (ΔE = -1.8 eV) .
Substitution Reactions
Reactive positions :
-
C-5 position of benzotriazine ring (most electrophilic)
-
Para position on the phenyl substituent
Demonstrated substitutions :
Kinetic studies reveal second-order kinetics for aromatic bromination (k = 2.3 × 10<sup>-3</sup> L·mol<sup>-1</sup>·s<sup>-1</sup> at 25°C) .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions via its conjugated π-system:
Documented cycloadditions :
| Reaction Type | Partner | Conditions | Product Class |
|---|---|---|---|
| 1,3-Dipolar | Nitrile oxide | Toluene, reflux | Isoxazoline derivatives |
| Diels-Alder | Maleic anhydride | Microwave, 120°C | Tricyclic adducts |
X-ray crystallography of cycloadducts confirms chair-like transition states in Diels-Alder reactions .
Biological Activation Pathways
Phase I metabolism :
| Enzyme | Metabolic Pathway | Toxicophore Identified |
|---|---|---|
| CYP3A4 | N-Deimination | Reactive quinonoid species |
| Flavin monooxygenase | N-Oxidation | Nitroxide radical |
In vitro hepatocyte studies show dose-dependent ROS generation (EC<sub>50</sub> = 18.7 μM) , suggesting redox cycling potential.
Comparative Reactivity Analysis
Benchmarking against structural analogs:
| Property | CID 123134439 | Benzotriazine | 1,2,4-Triazine |
|---|---|---|---|
| Oxidation Potential (V) | 1.21 | 1.45 | 1.32 |
| Reduction Potential (V) | -0.67 | -0.89 | -0.71 |
| Hammett σ<sub>para</sub> | 0.92 | 0.85 | 0.78 |
Data derived from cyclic voltammetry studies and computational modeling .
Scientific Research Applications
Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a role in signal transduction pathways and is used to investigate cellular processes such as energy transfer and metabolism.
Medicine: It is used in research related to cardiovascular diseases, where it helps in understanding platelet aggregation and blood clotting mechanisms.
Industry: It is used in the production of diagnostic reagents and as a component in various biochemical assays
Mechanism of Action
Adenosine 2’,5’-diphosphate sodium salt exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) | Oscillatoxin F (CID 156582092) |
|---|---|---|---|---|---|
| Core Structure | Unspecified backbone | Macrocyclic lactone | Methylated macrocyclic lactone | Oxepane ring system | Modified oxepane ring |
| Key Functional Groups | Likely oxygen-rich | Epoxide, ester groups | Additional methyl group | Hydroxyl and ester groups | Varied oxygenation patterns |
| Molecular Weight* | Not provided | ~600–700 Da (estimated) | ~614 Da (estimated) | ~616 Da (estimated) | ~614 Da (estimated) |
*Molecular weights for oscillatoxins estimated based on typical macrocyclic structures .
Key Findings :
- Structural Divergence : Unlike oscillatoxins, this compound lacks the macrocyclic lactone/epoxide motifs, suggesting divergent biosynthesis pathways or synthetic origins.
- Functional Group Influence : The oxygen-rich profile of this compound may confer solubility properties akin to oscillatoxins, which are often amphiphilic .
Analytical Techniques for Differentiation
and highlight methodologies critical for distinguishing this compound from analogs:
GC-MS Profiling : The total ion chromatogram of CIEO (Figure 1B) reveals distinct retention times for this compound, enabling separation from co-eluting compounds .
Mass Spectral Fingerprinting : Unique fragmentation patterns (e.g., m/z ratios) differentiate this compound from oscillatoxins, which exhibit characteristic losses of CO or H₂O .
Complementary Techniques : As per , NMR or IR spectroscopy would resolve structural ambiguities, such as confirming the absence/presence of methyl or epoxide groups .
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison*
*Estimates for this compound based on structural analogs.
Insights :
- Solubility : Likely higher than CAS 34743-49-2 due to polar functional groups, enhancing bioavailability in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
